
RPR103611
Structure
2D Structure

Propiedades
Número CAS |
150840-75-8 |
---|---|
Fórmula molecular |
C46H78N2O6 |
Peso molecular |
755.1 g/mol |
Nombre IUPAC |
(3S,4S)-4-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-3-hydroxy-6-methylheptanoic acid |
InChI |
InChI=1S/C46H78N2O6/c1-29(2)27-33(34(49)28-39(52)53)48-38(51)15-13-11-10-12-14-26-47-41(54)46-23-18-31(30(3)4)40(46)32-16-17-36-43(7)21-20-37(50)42(5,6)35(43)19-22-45(36,9)44(32,8)24-25-46/h29,31-37,40,49-50H,3,10-28H2,1-2,4-9H3,(H,47,54)(H,48,51)(H,52,53)/t31-,32+,33-,34-,35-,36+,37-,40+,43-,44+,45+,46-/m0/s1 |
Clave InChI |
SPZFCKVVHXRLAI-XOCWCZJOSA-N |
SMILES |
CC(C)CC(C(CC(=O)O)O)NC(=O)CCCCCCCNC(=O)C12CCC(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=C)C |
SMILES isomérico |
CC(C)C[C@@H]([C@H](CC(=O)O)O)NC(=O)CCCCCCCNC(=O)[C@]12CC[C@H]([C@@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=C)C |
SMILES canónico |
CC(C)CC(C(CC(=O)O)O)NC(=O)CCCCCCCNC(=O)C12CCC(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=C)C |
Sinónimos |
N'-(N-(3-hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-amino-3-hydroxy-6-methylheptanoic acid RPR 103611 RPR-103611 |
Origen del producto |
United States |
Descripción
Contextualizing RPR103611 within HIV-1 Entry Inhibitor Discovery
This compound emerged from research efforts focused on identifying new therapeutic agents that can block the entry of HIV-1 into host cells. This class of drugs, known as entry inhibitors, offers a different mechanism of action compared to other antiretroviral therapies that target viral enzymes like reverse transcriptase and protease. nih.gov By preventing the virus from entering the cell, these inhibitors can halt the replication cycle at a very early stage.
Overview of Triterpenoid (B12794562) Derivatives as Therapeutic Modalities
Triterpenoids are a large and structurally diverse class of natural products found in various plants. nih.gov They have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. nih.gov Several types of triterpenoids, such as those with oleanane (B1240867), ursane, and lupane (B1675458) skeletons, have been investigated for their therapeutic potential. nih.gov
Betulinic acid, a lupane-type triterpenoid, and its derivatives have been a particularly fruitful area of research for anti-HIV agents. researchgate.net Modifications to the betulinic acid structure have led to the development of compounds with enhanced antiviral potency. researchgate.net Besides betulinic acid, other triterpenoids like oleanolic acid and ursolic acid, and their derivatives, have also been studied for their anti-HIV activities. acs.orgmdpi.com For instance, some oleanolic acid derivatives have shown potent anti-HIV activity, suggesting that the oleanane structure can also serve as a reliable scaffold for developing HIV-1 inhibitors. acs.org Similarly, certain derivatives of ursolic acid have demonstrated inhibitory effects against HIV-1. nih.govrsc.org
Historical Preclinical Investigations of this compound
Preclinical studies have been instrumental in characterizing the antiviral profile of this compound. These investigations have primarily focused on its efficacy against different strains of HIV-1, its mechanism of action, and its cellular toxicity.
Research has shown that this compound is a potent inhibitor of HIV-1 entry, with its activity varying between different viral strains. pnas.org It has demonstrated significant efficacy against both CXCR4-tropic and dual-tropic strains of HIV-1. medchemexpress.com The mechanism of action of this compound has been pinpointed to the viral envelope glycoprotein (B1211001) gp41. nih.gov By targeting gp41, this compound prevents the conformational changes that are necessary for the fusion of the viral and cellular membranes. nih.gov
The following tables summarize some of the key data from preclinical research on this compound and related compounds.
Table 1: In Vitro Anti-HIV-1 Activity of this compound and its Stereoisomer IC9564
Compound | HIV-1 Strain | Cell Line | IC50 (µM) | CC50 (µM) |
This compound | YU2 (CCR5-tropic) | TZM-bl | 0.08 | 17 |
NL4-3 (CXCR4-tropic) | TZM-bl | 0.27 | 17 | |
89.6 (Dual-tropic) | TZM-bl | 0.17 | 17 | |
IIIB/LAI | CEM-4 | 0.01-0.1 | >10 | |
IC9564 | YU2 (CCR5-tropic) | TZM-bl | 0.0058 | 8.9 |
NL4-3 (CXCR4-tropic) | TZM-bl | 0.32 | 8.9 | |
89.6 (Dual-tropic) | TZM-bl | 0.20 | 8.9 |
IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of viral replication in vitro. CC50 (50% cytotoxic concentration) is the concentration of a drug that causes the death of 50% of cells in a cell culture. Data sourced from multiple preclinical studies. pnas.orgacs.orgmedchemexpress.comdcchemicals.com
Table 2: Comparative Anti-HIV Activity of Triterpenoid Derivatives
Compound | Triterpenoid Class | HIV-1 Strain | IC50 (µM) |
Betulinic Acid | Lupane | H9 lymphocytes | 1.4 |
Oleanolic Acid Derivative (Compound 18) | Oleanane | H9 cells | 0.0005 |
Ursolic Acid Derivative (Compound 10) | Ursane | - | 0.31 |
This table presents a selection of data to illustrate the antiviral potential within the broader triterpenoid class. The specific derivatives and assay conditions vary between studies. Data sourced from various preclinical reports. researchgate.netacs.orgnih.gov
Mechanistic Elucidation of Rpr103611 S Antiviral Action
Investigation of HIV-1 Life Cycle Inhibition Stages
Studies investigating the mechanism of RPR103611 have localized its inhibitory effect to a step occurring after the initial binding of the virus to the host cell surface. nih.govoup.comresearchgate.nettandfonline.comnih.govasm.org This indicates that this compound does not prevent the attachment of HIV-1 to its primary receptor, CD4, or co-receptors like CXCR4 or CCR5. Instead, its activity is directed towards subsequent events necessary for successful viral entry. nih.govoup.comresearchgate.nettandfonline.comnih.govasm.org
Post-Binding Step Interruption by this compound
This compound has been characterized as an inhibitor that acts at a post-binding step of the HIV-1 entry process. nih.govoup.comresearchgate.nettandfonline.comnih.govasm.org This means the compound exerts its effect after the initial interaction between the viral envelope glycoprotein (B1211001) gp120 and the host cell CD4 receptor, and subsequent co-receptor binding. nih.govoup.comnih.govasm.org The specific nature of this interruption is intrinsically linked to the process of membrane fusion. nih.govoup.comresearchgate.nettandfonline.comnih.govasm.org
Interference with Virus-Membrane Fusion Processes
A key aspect of this compound's mechanism is its ability to interfere with HIV-1 induced membrane fusion. researchgate.nettandfonline.comresearchgate.netnih.govasm.orgasm.org This compound blocks the fusion of the viral envelope with the host cell membrane, a critical step required for the viral genetic material to enter the cytoplasm. oup.comresearchgate.nettandfonline.comresearchgate.netnih.govasm.orgasm.org This interference with envelope-mediated membrane fusion positions this compound as a fusion inhibitor, acting at the final stage of the three-step viral entry process: attachment, co-receptor binding, and fusion. oup.com
Molecular Targets and Interactions
The primary molecular target of this compound has been identified as the HIV-1 transmembrane glycoprotein gp41. nih.govresearchgate.netresearchgate.netnih.govnih.govasm.orgasm.org Evidence supporting this includes the mapping of resistance mutations to the gp41 subunit of the viral envelope. nih.govresearchgate.netnih.govasm.orgnih.govasm.orgasm.org
Disruption of gp120-gp41 Association
This compound is reported to disrupt the association between the gp120 and gp41 subunits of the HIV-1 envelope glycoprotein complex, particularly in CXCR4-tropic viruses. tandfonline.comoup.comtandfonline.com The envelope glycoprotein (Env) is a trimer composed of non-covalently linked gp120 and gp41 heterodimers. oup.com This complex undergoes significant conformational changes upon binding to CD4 and a co-receptor, ultimately leading to the activation of gp41 and membrane fusion. oup.comnih.govnih.gov The antiviral efficacy of this compound has been shown to depend on the stability of the gp120-gp41 complex, suggesting that complex stability can influence the accessibility of the drug's target site on gp41. researchgate.netasm.orgasm.org
Targeting the gp41 Leucine (B10760876) Zipper Loop Region
Research indicates that this compound targets the loop region within the gp41 leucine zipper. tandfonline.comoup.comtandfonline.comgoogle.com This region is located between the N-terminal (HR1) and C-terminal (HR2) heptad repeat regions of gp41. nih.govnih.gov Mutations conferring resistance to this compound have been found within and adjacent to the disulfide loop (DSL), which is part of this loop region. asm.orgnih.govpatsnap.com Specific amino acid changes in this area, such as Isoleucine 84 to Serine (I84S) and Leucine 91 to Histidine (L91H), have been shown to affect the sensitivity or resistance of HIV-1 strains to this compound. nih.govnih.govasm.org These findings highlight the critical role of the gp41 loop region as a target for this compound.
The following table summarizes key mutations in HIV-1 gp41 that have been associated with resistance to this compound:
Mutation Location (gp41) | Amino Acid Change | Effect on this compound Sensitivity | Reference |
Position 84 | I84S | Confers drug resistance | nih.govnih.gov |
Position 91 | L91H | Confers drug resistance (in NDK) | nih.govasm.org |
Position 22 | R22A | Observed in resistant variant, but I84S sufficient for resistance | nih.gov |
Within or adjacent to DSL | - | Associated with resistance | asm.orgnih.gov |
Potential Role of gp120 V3 Loop Interaction
Specificity of Antiviral Activity
This compound exhibits specificity in its antiviral activity, notably by not inhibiting key viral enzymes and showing differential activity against various HIV-1 strains based on their coreceptor usage. nih.govresearchgate.netscispace.comthieme-connect.comnih.gov
Specificity of Antiviral Activity
Non-Inhibition of Reverse Transcriptase, Integrase, or Protease
This compound has been found to be inactive against several crucial HIV-1 enzymes, including reverse transcriptase, integrase, and protease. nih.govscispace.comthieme-connect.com This indicates that its antiviral mechanism is distinct from that of drug classes targeting these enzymes, such as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), integrase inhibitors, and protease inhibitors. thieme-connect.comnih.govresearchgate.net Time-of-addition experiments have further supported that this compound acts at an early step of HIV-1 replication, prior to the stages involving these enzymes. nih.govscispace.com
Differential Activity Against HIV-1 Strains (e.g., CXCR4-tropic vs. CCR5-tropic)
The antiviral activity of this compound is notably strain-dependent, particularly concerning the coreceptor usage of HIV-1. nih.gov this compound is an efficient inhibitor of membrane fusion mediated by the envelope proteins of CXCR4-dependent (X4) HIV-1 strains, such as HIV-1LAI. nih.gov However, other X4 strains, such as HIV-1NDK, and CCR5-dependent (R5) HIV-1 strains, such as HIV-1ADA, were found to be largely resistant to this compound. nih.gov This differential activity suggests that the efficacy of this compound is influenced by specific sequence and structural features of the viral envelope, which vary between strains utilizing different coreceptors. nih.gov Analysis of chimeric envelope proteins has identified regions in gp41 that appear to determine sensitivity or resistance to this compound, including a single amino acid difference at position 91 in gp41 that accounted for sensitivity or resistance between LAI and NDK strains. nih.gov The stability of the gp120-gp41 complex in R5 strains, compared to X4 strains, could also play a role in their resistance to this compound. nih.gov While R5 strains are predominant in the earlier stages of infection, X4 or dual-tropic (R5X4) strains are often isolated at later stages and can be associated with accelerated disease progression. nih.govdaig-net.denih.gov The limited activity of this compound on R5 HIV-1 strains has been noted as a potential limitation. researchgate.net
Differential Activity of this compound Against HIV-1 Strains
HIV-1 Strain Type | Example Strain | Sensitivity to this compound | Reference |
CXCR4-tropic (X4) | HIV-1LAI | Efficient inhibition | nih.gov |
CXCR4-tropic (X4) | HIV-1NDK | Largely resistant | nih.gov |
CCR5-tropic (R5) | HIV-1ADA | Largely resistant | nih.gov |
Structure Activity Relationship Sar Studies of Rpr103611 and Analogs
Core Triterpenoid (B12794562) Scaffold Modifications and Their Impact on Potency
RPR103611 is a derivative of betulinic acid, a naturally occurring pentacyclic triterpenoid. The rigid triterpenoid skeleton is crucial for positioning the functional side chains correctly. Research into modifying this core scaffold has provided significant insights into its role in antiviral potency.
Modifications at different positions of the betulinic acid skeleton can lead to compounds with distinct anti-HIV mechanisms. For instance, derivatives with alterations at the C-28 position, like this compound, typically act as HIV-1 entry inhibitors. nih.gov In contrast, modifications at the C-3 position often result in maturation inhibitors. nih.govresearchgate.net
Efforts to replace the betulinic acid backbone with other triterpene skeletons, such as those from glycyrrhetinic acid, moronic acid, oleanolic acid, and ursolic acid, and then modifying them at the position corresponding to C-28, did not yield analogs more potent than this compound. nih.govmedscape.com This suggests that the betulinic acid triterpenoid skeleton itself is a key pharmacophore, contributing significantly to the antiviral potency alongside the C-28 side chain. nih.govmedscape.com Further studies have indicated that rings A, B, C, and the left side of ring E of the triterpenoid scaffold are highly conserved for anti-HCV entry activity, suggesting their structural importance. nih.gov
Triterpenoid Skeleton | Resulting Potency Compared to this compound | Reference |
Glycyrrhetinic acid | Not better | nih.govmedscape.com |
Moronic acid | Not better | nih.govmedscape.com |
Oleanolic acid | Not better | nih.govmedscape.com |
Ursolic acid | Not better | nih.govmedscape.com |
Significance of gp41 Loop Region Sequence and Accessibility for this compound Efficacy
The antiviral activity of this compound is highly dependent on the amino acid sequence and the accessibility of the loop region of the HIV-1 envelope glycoprotein (B1211001) gp41. asm.orgnih.gov This region, located between the proximal and distal helix domains of gp41, appears to be a direct or indirect target for the compound. asm.orgnih.govnih.gov
Role of Specific Amino Acid Residues (e.g., Isoleucine 84, Leucine (B10760876) 91)
Specific nonpolar amino acid residues within the gp41 loop are critical for the efficacy of this compound. asm.orgnih.gov The presence of isoleucine at position 84 (I84) and leucine at position 91 (L91) in the gp41 of CXCR4-dependent (X4) HIV-1 strains like LAI is associated with sensitivity to the drug. asm.orgnih.govpatsnap.com
A mutation from isoleucine to a polar serine at position 84 (I84S) was identified in a drug-resistant LAI variant. asm.orgnih.govnih.gov Similarly, the natural resistance of the X4 HIV-1 NDK strain was attributed to the presence of a polar histidine at position 91 instead of leucine. asm.orgnih.govpatsnap.com Introducing the L91H mutation into the LAI strain conferred resistance, while the reverse mutation (H91L) in a chimeric NDK construct restored sensitivity. asm.org These findings suggest that I84 and L91 may form part of a hydrophobic pocket that binds to this compound. asm.org
HIV-1 Strain/Variant | gp41 Residue at Position 84 | gp41 Residue at Position 91 | Sensitivity to this compound | Reference |
HIV-1 LAI (sensitive) | Isoleucine | Leucine | Sensitive | asm.orgnih.gov |
LAI Escape Variant | Serine | Leucine | Resistant | asm.orgnih.govnih.gov |
HIV-1 NDK (resistant) | Isoleucine | Histidine | Resistant | asm.orgnih.govpatsnap.com |
LAI with L91H mutation | Isoleucine | Histidine | Resistant | asm.org |
Influence of gp120-gp41 Complex Stability on Target Accessibility
The stability of the gp120-gp41 envelope complex plays a crucial role in determining the efficacy of this compound by affecting the accessibility of its target on gp41. asm.orgnih.govnih.gov CCR5-dependent (R5) HIV-1 strains, such as ADA, are resistant to this compound despite having a gp41 loop sequence nearly identical to the sensitive LAI strain. asm.orgnih.govnih.gov This resistance is thought to be due to the more stable gp120-gp41 complex in R5 strains, which may shield the drug's target site. asm.orgnih.govnih.gov
Experimental evidence supports this hypothesis. When the post-binding steps of ADA infection were conducted under mildly acidic conditions, which are thought to promote the dissociation of gp120, the virus became almost completely neutralized by this compound. asm.orgnih.govnih.gov Furthermore, pre-incubating the resistant NDK strain with soluble CD4 (sCD4), which induces conformational changes in the envelope complex, partially overcame its resistance to the drug. asm.orgnih.gov These results indicate that the antiviral efficacy of this compound is not only dependent on the specific amino acid sequence of the gp41 loop but also on the conformational state and stability of the entire envelope complex, which governs the accessibility of the target region. asm.orgnih.govnih.gov
Evaluation of Stereoisomers and Diastereomers (e.g., IC9564)
The stereochemistry of this compound analogs has been investigated to understand its impact on antiviral activity. IC9564, a stereoisomer of this compound, has been shown to be equipotent in its anti-HIV-1 and anti-fusion activities. researchgate.netnih.govgoogle.comnih.gov This suggests that the specific spatial arrangement of atoms in IC9564 is also favorable for inhibiting viral entry. nih.gov It is likely that both this compound and IC9564 share a similar mode of action. nih.gov However, even minor modifications to the chemical structure can drastically alter activity, as seen with IC9563, a chemically similar compound to IC9564 that is inactive against membrane fusion. nih.gov
Interestingly, while the target for this compound has been primarily linked to gp41, resistance to IC9564 has been associated with changes in the gp120 sequence. nih.gov This raises the possibility that despite their structural similarities and equal potency, the precise molecular interactions governing their activity and resistance profiles may have subtle differences. nih.gov Another analog, dihydro-IC9564, which has a saturated isopropyl group instead of an isopropenyl group, also demonstrated potent anti-HIV-1 activity, indicating that saturation of the 20(29) double bond does not abolish efficacy. nih.govnih.gov
Compound | Relationship to this compound | Anti-HIV-1 Potency | Reference |
IC9564 | Stereoisomer | Equipotent | researchgate.netnih.govgoogle.comnih.gov |
IC9563 | Structurally similar to IC9564 | Inactive | nih.gov |
Dihydro-IC9564 | Analog of IC9564 | Potent | nih.govnih.gov |
Impact of Side Chain Modifications on Antiviral Activity
Modifications to the side chains of the betulinic acid scaffold have a profound effect on the antiviral activity of this compound and its analogs.
C-28 Side Chain as a Pharmacophore for Entry Inhibition
The side chain at the C-28 position of the betulinic acid skeleton is a well-established pharmacophore essential for anti-HIV entry activity. researchgate.netnih.govgoogle.com SAR studies have explored the impact of varying the length and composition of this side chain.
Initial studies involved synthesizing C-28 ω-aminoalkanoic acid derivatives of betulinic acid. nih.gov It was found that systematically increasing the chain length between the C-28 amide bond and the terminal carboxylic acid group significantly influenced anti-HIV-1 potency. nih.govmedscape.com Compounds with amino acid side chains ranging from amino-octanoic acid to amino-dodecanoic acid displayed increased antiviral potency, with the amino-undecanoic acid derivative being optimal. nih.govmedscape.com
Further research demonstrated that the presence of an amide moiety near the end of the C-28 side chain is crucial for enhanced antiviral potency. nih.gov Interestingly, the direction of this terminal amide linkage can be reversed without losing activity. nih.gov The length of the C-28 side chain is also critical; a derivative with a 7-aminoheptanoic acid side chain showed a 16-fold decrease in anti-HIV activity compared to one with an 8-aminooctanoic acid chain, confirming the importance of optimal chain length. nih.gov These findings underscore that both the length and the terminal functional groups of the C-28 side chain are key determinants for potent HIV entry inhibition. nih.govnih.gov
Exploration of C-19 Isopropenyl and C-30 Allyl Positions
The triterpenoid skeleton of betulinic acid, the parent compound of this compound, features an isopropenyl group at the C-19 position. nih.gov This moiety has been a subject of investigation to understand its role in the biological activity of these compounds. nih.govnih.gov Early research indicated that saturation of the double bond at the C-20(29) position did not significantly affect the antiviral activity of betulinic acid derivatives. nih.govgoogle.com This finding suggested that the isopropenyl group itself might not be a critical pharmacophore for activity. nih.govgoogle.com
Further exploration has focused on modifications at the C-30 allyl position to probe the structure-activity relationship (SAR). nih.gov Studies involving the introduction of various substituents at this position have yielded mixed results. For instance, the introduction of a free hydroxyl group at C-30 led to a significant reduction in antiviral activity, suggesting that a hydrogen bond donor is not well-tolerated in this region. nih.govgoogle.com Similarly, a primary amine substituent at C-30 was also found to be unfavorable for activity. nih.govgoogle.com
In contrast, the introduction of a 2-morpholinoethoxy group or a bromide at the C-30 position resulted in analogs that retained antiviral potency comparable to the parent compounds. nih.govgoogle.com Specifically, 28-aminooctanoic acid derivatives with these C-30 modifications exhibited significant anti-HIV-1 activity. nih.gov These findings demonstrate that the C-30 position can accommodate certain diverse ether-linked substituents without diminishing the antiviral efficacy. nih.govgoogle.com Moreover, incorporating water-solubilizing moieties at the C-30 position has been shown to improve the hydrophilicity and solubility of these derivatives, which is advantageous for their pharmacokinetic profiles. nih.govunc.edu However, despite these observations, the collective data from various C-30 modifications have not pointed to the C-19 isopropenyl moiety as a key pharmacophore for enhancing antiviral activity. nih.govgoogle.com
Rational Design and Synthesis of Advanced Derivatives
Betulinic Acid Derivatives
The rational design of betulinic acid derivatives has been a major focus in the development of new therapeutic agents. bohrium.comscholarsresearchlibrary.com Betulinic acid possesses three primary sites for chemical modification: the C-3 hydroxyl group, the C-28 carboxylic acid, and the C-19 isopropenyl group. nih.govmdpi.com Modifications at the C-3 and C-28 positions have been particularly fruitful in generating derivatives with enhanced biological activities. mdpi.commdpi.com
Esterification at the C-3 position led to the discovery of bevirimat, a potent HIV-1 maturation inhibitor. bohrium.comthieme-connect.de Further modifications have aimed to improve upon the activity and address resistance issues seen with early derivatives. bohrium.com The synthesis of a wide array of new derivatives with expanded structural diversity has been pursued to enhance antiviral activity and combat drug resistance. bohrium.com For example, some derivatives have shown to be as potent or even more potent than bevirimat. bohrium.com
Studies have shown that introducing an alkynyl substituent can be beneficial for the anticancer activity of betulin (B1666924) derivatives. mdpi.com Additionally, the introduction of nitrogen-containing heterocyclic moieties at the C-3 or C-28 positions has been shown to significantly improve cytotoxic activity against various cancer cell lines. mdpi.com
Compound | Modification | Observed Activity | Reference |
---|---|---|---|
Bevirimat (DSB, PA-457) | C-3 esterification with 3,3-dimethylsuccinic acid | Potent HIV-1 maturation inhibitor | bohrium.comthieme-connect.de |
This compound | C-28 side chain modification | Potent anti-HIV entry inhibitor | nih.govgoogle.com |
C-30 Hydroxylated Derivative | Introduction of a hydroxyl group at C-30 | Reduced antiviral activity | nih.govgoogle.com |
C-30 Morpholinoethoxy Derivative | Introduction of a 2-morpholinoethoxy group at C-30 | Retained antiviral activity | nih.govgoogle.com |
Oleanolic Acid Derivatives and Their Synergistic Effects
Oleanolic acid, another pentacyclic triterpenoid, has also been a scaffold for the synthesis of new derivatives with therapeutic potential. mdpi.comnih.gov Research has explored the synergistic effects of oleanolic acid and its derivatives when combined with other therapeutic agents. mdpi.comnih.govmdpi.com
For instance, co-treatment of oleanolic acid with β-lactam drugs demonstrated a significant synergistic effect in a mouse infection model, increasing survival rates. mdpi.com Similarly, combination therapy of oleanolic acid with metformin, a common anti-diabetic drug, resulted in a significant reduction in blood glucose and insulin (B600854) levels in diabetic mice compared to monotherapy. nih.gov A synergistic effect has also been observed with insulin. nih.gov
In the context of cancer treatment, combining oleanolic acid with maslinic acid has been shown to decrease the resistance of breast cancer cells to treatment, leading to apoptosis and cell cycle arrest. The combination of these two triterpenoids exhibited the highest synergistic effect at the lowest doses. Furthermore, nanoparticles co-loaded with docetaxel (B913) and oleanolic acid have demonstrated synergistic inhibitory effects on triple-negative breast cancer cells. acs.org Oleanolic acid has also been shown to have a synergistic antitumor effect with apatinib (B926) on liver cancer cells while also protecting against hepatic injury. researchgate.net
These findings highlight the potential of oleanolic acid and its derivatives to be used in combination therapies to enhance the efficacy of existing drugs and overcome drug resistance. mdpi.comnih.govacs.orgresearchgate.net
Triterpene Conjugates with Amino Acids
The conjugation of triterpenes with amino acids represents a promising strategy to enhance their biological activities. nih.govnih.govnih.gov This approach aims to improve properties such as solubility, bioavailability, and cytotoxic potency. thieme-connect.denih.gov
Studies have shown that conjugating amino acids to the C-28 carboxylic acid of oleanolic acid can yield derivatives with impressive anti-influenza potencies. nih.gov One such conjugate exhibited robust and broad-spectrum antiviral activity against multiple influenza strains. nih.gov Similarly, the conjugation of amino acids to the hydroxyl groups of ent-beyerane-type diterpenoids and oleanane-type triterpenoids has been shown to increase their cytotoxic activities against various human cancer cell lines. nih.gov
In the context of betulinic acid, conjugation of its carboxylic group with amino acid residues like glycine (B1666218) and glycylglycine (B550881) has been shown to enhance its inhibitory activity against murine melanoma cells. dntb.gov.ua Furthermore, fluorescently labeled triterpene-amino acid conjugates have been synthesized to study their uptake and subcellular distribution, providing valuable insights into their biological properties at the cellular level. ugr.esacs.org These studies have demonstrated that the length of the amino acid linker can influence the fluorescence and cytotoxic properties of the conjugates. ugr.esacs.org
Triterpene Core | Conjugated Amino Acid/Linker | Biological Activity | Reference |
---|---|---|---|
Oleanolic Acid | Various amino acids at C-28 | Impressive anti-influenza potency | nih.gov |
ent-Beyerane-type Diterpenoids | Various amino acids | Potent cytotoxic activity against cancer cell lines | nih.gov |
Oleanane-type Triterpenoids | Various amino acids | Cytotoxic effects on cancer cell lines | nih.gov |
Betulinic Acid | Glycine and Glycylglycine at C-28 | Enhanced inhibitory activity against melanoma cells | dntb.gov.ua |
Oleanolic/Maslinic Acid | ω-amino acids with NBD fluorescent label | Cytotoxicity against cancer cell lines, allows for cellular uptake studies | ugr.esacs.org |
Improving Metabolic Stability through Structural Modifications
A significant challenge in the development of triterpenoid-based drugs is their metabolic instability. nih.govdissertation.com Consequently, a key focus of medicinal chemistry efforts has been to improve the metabolic stability of these compounds through structural modifications. nih.govdissertation.com
For betulinic acid derivatives, it has been observed that modifications to the C-28 side chain can significantly impact their metabolic fate. nih.gov For instance, derivatives with certain C-28 side chains were found to be rapidly metabolized in human liver microsomes. nih.gov To address this, novel C-28 side chains have been designed and synthesized. nih.gov One successful strategy involved replacing a primary amine with a cyclic secondary amine, such as in a 4-piperidine butyric acid moiety, to form the C-28 amide bond. nih.gov This modification led to a significant increase in the in vitro metabolic stability of the resulting derivative. nih.gov
The identification of 3,28-disubstituted betulinic acid analogs with both potent antiviral activity and improved metabolic stability represents a significant advancement in the field. unc.edudissertation.comacs.org These findings underscore the importance of strategic structural modifications to overcome the metabolic liabilities of this class of compounds, paving the way for the development of more viable clinical candidates. nih.govdissertation.comacs.org
Strategies for Modulating Cytotoxicity in Derivative Design
The design of triterpenoid derivatives often involves a careful balance between enhancing therapeutic activity and modulating cytotoxicity to achieve a favorable therapeutic index. nih.govresearchgate.netufrgs.br Several strategies have been employed to fine-tune the cytotoxic profiles of these compounds.
One approach is the selective modification of different positions on the triterpenoid scaffold. For betulinic acid, the C-28 carboxylic acid group has been identified as being essential for its cytotoxic activity. mdpi.comnih.gov Modifications at this position, such as fluorination, have been shown to increase antitumor activity, although this can also enhance cytotoxicity towards non-tumor cells. ufrgs.br In contrast, the introduction of an imidazolyl moiety has been found to be crucial for enhancing the induction of apoptosis and cell cycle arrest, with some derivatives showing significantly improved antitumor activity and lower toxicity to non-tumoral cells compared to the parent compound. nih.gov
Another strategy involves the synthesis of hybrid molecules. Conjugating oleanolic acid with non-steroidal anti-inflammatory drugs (NSAIDs) is one such approach aimed at enhancing the biological effect through synergistic action while minimizing toxicity. nih.gov Similarly, the creation of difunctional derivatives, for instance by introducing a carboxyacyl group at C-3 and an alkynyl group at C-28 of betulin, can lead to compounds with altered and potentially improved anticancer activity. mdpi.com
Computational modeling has also been employed to predict the cytotoxicity of new derivatives. researchgate.netugm.ac.id By establishing a relationship between the chemical structure and cytotoxicity, it is possible to design new compounds with predicted lower toxicity. researchgate.netugm.ac.id This in silico approach allows for the rational selection of substituents that are likely to reduce toxicity while maintaining or enhancing the desired therapeutic activity. researchgate.netugm.ac.id
Preclinical Research Methodologies and Model Systems
In Vitro Studies for Antiviral Evaluation
In vitro studies have been instrumental in elucidating the antiviral properties of RPR103611, a triterpene derivative of betulinic acid. nih.govnih.gov These laboratory-based experiments have allowed for a detailed examination of the compound's effect on viral fusion and replication, the identification of its molecular target, and the mechanisms by which the virus can develop resistance.
Cell-Based Fusion Assays (e.g., Syncytium Formation)
Cell-based fusion assays are a cornerstone in the evaluation of entry inhibitors like this compound. These assays measure the compound's ability to prevent the fusion of HIV-1 envelope-expressing cells with CD4+ target cells, a process that leads to the formation of large, multinucleated cells called syncytia. nih.govnih.govuni.lu The inhibition of syncytium formation is a direct indicator of the compound's antifusion activity. pnas.org
This compound has been shown to be a potent inhibitor of membrane fusion mediated by the envelope proteins (Env) of CXCR4-dependent (X4) HIV-1 strains, such as HIV-1 LAI. nih.govnih.gov However, its efficacy is strain-dependent, with other X4 strains like HIV-1 NDK and CCR5-dependent (R5) strains like HIV-1 ADA exhibiting resistance. nih.govnih.gov In these assays, effector cells expressing the HIV-1 envelope proteins are co-cultured with target cells expressing CD4 and the appropriate coreceptor (CXCR4 or CCR5). nih.govnih.gov The formation of syncytia, often visualized by staining for a reporter gene like β-galactosidase activated upon fusion, is then quantified. nih.gov this compound effectively blocks this process for sensitive strains, demonstrating its role in targeting a critical step in the viral entry pathway. nih.govnih.gov
HIV-1 Strain | Coreceptor Tropism | Sensitivity to this compound (10 µM) | Reference |
---|---|---|---|
LAI | X4 | Sensitive (Fusion fully blocked) | nih.gov |
NDK | X4 | Resistant (Fusion reduced by ~20%) | nih.gov |
ADA | R5 | Resistant | nih.gov |
89.6 | R5X4 | Sensitive (Fusion completely blocked with both CXCR4+ and CCR5+ cells) | nih.gov |
Virus Binding Assays
To pinpoint the specific stage of viral entry inhibited by this compound, researchers have utilized virus binding assays. These experiments are designed to determine if the compound interferes with the initial attachment of the virus to the host cell. Studies have demonstrated that this compound acts at a post-binding step. pnas.orgnih.gov
Viral Replication Inhibition Assays (e.g., MAGI Assays)
The Multinuclear Activation of a Galactosidase Indicator (MAGI) assay is a specific type of replication inhibition assay used in HIV research. nih.gov In this assay, target cells are engineered to express a reporter gene (like β-galactosidase) under the control of the HIV-1 long terminal repeat (LTR) promoter. Upon successful viral entry and integration, the HIV-1 Tat protein is produced, which activates the LTR promoter and leads to the expression of the reporter gene. The number of infected cells can then be quantified. This compound has demonstrated potent inhibitory activity in such assays against susceptible HIV-1 strains, with IC50 values in the nanomolar range for CXCR4-tropic and dual-tropic viruses. medchemexpress.com
HIV-1 Strain | Coreceptor Tropism | IC50 (µM) | Reference |
---|---|---|---|
NL4-3 | CXCR4-tropic | 0.00027 | medchemexpress.com |
89.6 | Dual-tropic | 0.00017 | medchemexpress.com |
YU2 | CCR5-tropic | 0.080 | medchemexpress.com |
Application of Chimeric Env Proteins in Mechanism Investigation
To identify the specific viral protein targeted by this compound and understand the genetic basis of resistance, researchers have employed chimeric envelope (Env) proteins. nih.govnih.gov These are engineered proteins that combine domains from different viral strains, typically a drug-sensitive and a drug-resistant strain.
By creating chimeras between the Env proteins of the sensitive HIV-1 LAI strain and the resistant HIV-1 NDK strain, studies have successfully mapped the determinant of sensitivity to the ectodomain of the gp41 transmembrane protein. nih.govnih.gov A drug-resistant phenotype was observed for all chimeric constructs that contained the gp41 ectodomain from the NDK strain, regardless of the origin of gp120 or the transmembrane and cytoplasmic domains of gp41. nih.gov This elegant approach definitively demonstrated that gp41 is the key target of this compound's antiviral activity. nih.govnih.gov Further refinement using this method pinpointed a 70-residue domain within the NDK gp41 ectodomain as sufficient to confer drug resistance in the context of the LAI Env protein. nih.gov
Characterization of Drug Escape Mutants and Resistance Mechanisms
The selection and characterization of drug escape mutants are critical for understanding how a virus can overcome the inhibitory effects of a compound. For this compound, this has been achieved by culturing a drug-sensitive HIV-1 strain (LAI) in the presence of increasing concentrations of the compound. nih.govnih.gov
This process led to the isolation of a fully resistant viral variant. nih.gov Sequencing of the envelope gene of this resistant variant revealed two amino acid changes in gp41: R22A and I84S. nih.govnih.gov Further investigation showed that the single mutation of isoleucine to serine at position 84 (I84S) was sufficient to confer resistance to this compound. nih.govnih.gov
Another key resistance mutation was identified by comparing the gp41 sequences of the sensitive LAI strain and the naturally resistant NDK strain. nih.gov A single amino acid difference at position 91 (leucine in LAI versus histidine in NDK) was found to be responsible for the difference in sensitivity. nih.govnih.gov Both the I84 and L91 residues are located in the "loop region" of gp41, which separates the two helical domains of the protein. nih.govnih.gov The antiviral efficacy of this compound is therefore dependent on the sequence of this gp41 loop. nih.gov The mechanism of resistance for some strains, like the R5-tropic ADA strain, is also linked to the stability of the gp120-gp41 complex, which can limit the accessibility of the drug to its target site on gp41. nih.govnih.gov
Mutation in gp41 | Original Residue (Sensitive Strain) | Mutated Residue (Resistant Strain) | Location | Reference |
---|---|---|---|---|
I84S | Isoleucine | Serine | Loop Region | nih.govnih.govnih.gov |
L91H | Leucine (B10760876) | Histidine | Loop Region | nih.gov |
R22A | Arginine | Alanine | N-terminus | nih.govnih.gov |
In Vivo Preclinical Models in Antiviral Research
Information regarding the use of in vivo preclinical models specifically for the antiviral research of this compound is limited in publicly available scientific literature. Generally, in vivo models, such as non-human primates (e.g., macaques) infected with simian immunodeficiency virus (SIV) or a chimeric simian-human immunodeficiency virus (SHIV), are essential for evaluating the pharmacokinetics, efficacy, and safety of potential antiretroviral drugs before they can proceed to human clinical trials. nprcresearch.orgiiar-anticancer.org These models allow researchers to study the drug's behavior within a complex biological system, which cannot be fully replicated by in vitro assays. mdpi.com However, reports indicate that the clinical development of this compound was halted due to unfavorable "pharmacodynamic properties," which may account for the scarcity of published in vivo data. nih.gov
Utilization of Relevant Animal Models for HIV-1
The preclinical evaluation of anti-HIV-1 drug candidates like this compound necessitates the use of model systems that can accurately reflect human infection. Due to the human-specific tropism of HIV-1, specialized animal models are required. Standard preclinical testing often involves mice, rabbits, and rhesus macaque monkeys to assess safety and potential efficacy before human trials. hvtn.org
For HIV-1 specifically, the most relevant animal models include non-human primates (NHPs) and humanized mice. frontiersin.org NHPs, such as macaques, are typically infected with Simian Immunodeficiency Virus (SIV) or a Simian-Human Immunodeficiency Virus (SHIV) chimera, as they are not readily infected with HIV-1 itself. cancer.gov These models have been instrumental in studying viral latency, disease progression, and immune responses. frontiersin.orgmdpi.com
Humanized mouse models represent another critical tool. These are created by engrafting human hematopoietic stem cells (HSC), peripheral blood mononuclear cells (PBMC), or fetal liver and thymus tissues into severely immunodeficient mice. mdpi.comtranscurebioservices.com This process allows the development of a functional human immune system within the mouse, including the key target cells for HIV-1, such as CD4+ T cells. frontiersin.orgtranscurebioservices.com These models permit direct infection with HIV-1 and are widely used to evaluate novel therapeutics, including immunotherapies and potential cures. frontiersin.orgtranscurebioservices.com
While direct in vivo studies of this compound in these specific animal models are not detailed in available literature, research on the compound extensively utilized human PBMCs in ex vivo infection assays. pnas.org These assays, which use human cells, confirmed the potent anti-viral activity of this compound against certain HIV-1 strains in a relevant cellular context. pnas.org
Assessment of Pharmacodynamic Properties in Preclinical Models
Pharmacodynamic (PD) studies are essential to understand a drug's mechanism of action and its effects on the body or a pathogen. longdom.orgfda.gov These studies investigate the dose-response relationship and the time course of the drug's effects to establish its efficacy and mechanism. fda.govcatapult.org.uk For this compound, preclinical PD assessments focused on elucidating its specific role in inhibiting the HIV-1 lifecycle.
Research demonstrated that this compound, a derivative of betulinic acid, is a potent HIV-1 entry inhibitor. pnas.orgnih.gov Its mechanism does not involve the inhibition of viral enzymes like reverse transcriptase or protease. pnas.org Instead, it acts after the virus binds to the cell, interfering with a subsequent, envelope-dependent step essential for the fusion of the viral and cellular membranes. pnas.orgnih.gov This was confirmed in assays that monitored the formation of syncytia (cell-to-cell fusion), which this compound effectively blocked. pnas.org
A key pharmacodynamic characteristic of this compound is its strain-specific activity. It showed high potency against CXCR4-dependent (X4) HIV-1 strains like LAI (subtype B), but was inactive against other X4 strains like NDK (subtype D) and CCR5-dependent (R5) strains. nih.gov This differential activity provided a powerful tool for mechanistic studies. By creating chimeric HIV-1 envelope proteins from sensitive (LAI) and resistant (NDK) strains, researchers identified the ectodomain of the gp41 protein as the determinant of drug sensitivity. nih.govnih.gov This confirmed that this compound's antiviral activity is exerted at a post-binding step and directly involves the gp41 protein. nih.gov
HIV Strain | Strain Type/Subtype | Coreceptor Tropism | Sensitivity to this compound | Reference |
---|---|---|---|---|
HIV-1 LAI | Subtype B | X4 | Sensitive | nih.govnih.gov |
HIV-1 NDK | Subtype D | X4 | Resistant | nih.govnih.gov |
HIV-1 ADA | Subtype B | R5 | Resistant | nih.gov |
HIV-2 ROD | - | - | Resistant | pnas.orgnih.gov |
Advanced Approaches in Preclinical Assessment
High-Throughput Screening in Early Drug Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid, automated testing of vast numbers of chemical compounds for a specific biological activity. bmglabtech.comresearchgate.net This process utilizes robotics, liquid handling devices, and sensitive detectors to screen large compound libraries against a biological target, with the goal of identifying "hits" or "leads". bmglabtech.comdrugtargetreview.com These hits provide the starting point for further optimization in the drug discovery pipeline. bmglabtech.com
HTS is particularly valuable for discovering compounds with novel mechanisms of action, as it is driven by functional activity rather than pre-existing knowledge of binding modes. drugtargetreview.com The development of anti-HIV agents has benefited from this technology. For instance, HTS based on cell-fusion inhibition was used to identify the entry inhibitor PF-68742. natap.org
While the specific discovery of this compound through an HTS campaign is not explicitly documented, the evaluation of natural product libraries and their derivatives is a common application of HTS. drugtargetreview.com this compound is a synthetic derivative of betulinic acid, a naturally occurring triterpene. pnas.orgnih.gov HTS methodologies would have been instrumental in screening such compound families to uncover their anti-HIV activity and identify them as leads for further chemical modification and study.
Computational Modeling and In Silico Methods in SAR Elucidation
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how a molecule's chemical structure correlates with its biological activity. longdom.orgautomate.video By making systematic modifications to a lead compound, researchers can enhance potency and selectivity while minimizing toxicity. automate.video Modern SAR studies are often augmented by computational modeling and in silico methods, which can predict how structural changes will affect a compound's properties, thereby accelerating the optimization process. longdom.org
The SAR for betulinic acid derivatives is particularly striking, as the position of chemical side chains dictates the specific anti-HIV mechanism of action. asm.org For example, derivatives with a side chain at the C-28 position, such as this compound, function as HIV-1 entry inhibitors. In contrast, derivatives with a side chain at the C-3 position act as maturation inhibitors, which interfere with the final steps of viral assembly. asm.org
For this compound, SAR elucidation was advanced by studying viral resistance. Analysis of HIV-1 strains that were either sensitive or resistant to the compound pinpointed specific amino acids in the target protein, gp41, that were critical for the drug's activity. nih.govnih.gov Swapping domains between sensitive and resistant viral envelopes revealed that a fragment of the gp41 ectodomain was the key determinant. nih.gov Further analysis identified specific amino acid substitutions that were sufficient to confer resistance, providing a detailed understanding of the molecular interactions governing the drug's function. nih.gov These findings are invaluable for guiding the design of next-generation inhibitors.
Original Strain (Sensitivity) | Amino Acid Change | Position in gp41 | Resulting Phenotype | Reference |
---|---|---|---|---|
LAI (Sensitive) | Leucine to Histidine | 91 | Resistance (as seen in NDK) | nih.gov |
LAI (Sensitive) | Arginine to Alanine | 22 | Contributes to Resistance | nih.gov |
LAI (Sensitive) | Isoleucine to Serine | 84 | Sufficient for Resistance | nih.gov |
Synthesis and Chemical Biology Aspects
Synthetic Methodologies for RPR103611 and its Analogs
This compound is a synthetic derivative of betulinic acid, a naturally occurring pentacyclic triterpenoid (B12794562). smolecule.com The synthesis of this compound and its analogs primarily involves the chemical modification of the betulinic acid backbone, starting with the natural product itself. smolecule.comresearchgate.net Key positions for derivatization include the C-3 hydroxyl group, the C-28 carboxylic acid, and the C-20 isopropenyl group. scholarsresearchlibrary.comnih.govnih.gov
The betulinic acid scaffold offers several reactive sites for chemical modification, with the C-3 hydroxyl and C-28 carboxylic acid groups being the most commonly targeted for derivatization. scholarsresearchlibrary.comcjnmcpu.com These modifications are crucial for enhancing the biological activity and improving the pharmacokinetic properties of the parent compound. cjnmcpu.com
Modification at the C-28 Position: The synthesis of this compound specifically involves the modification of the C-28 carboxylic acid. nih.gov This is often achieved by forming an amide linkage with various amino acid derivatives. For instance, a series of ω-aminoalkanoic acid derivatives of betulinic acid were synthesized, leading to compounds with potent anti-HIV-1 activity. acs.org The presence of an amide function in the side chain at this position was found to be critical for optimal activity. acs.org For example, the synthesis of a glycine (B1666218) methyl ester conjugate of betulinic acid has been reported, which can be further hydrolyzed to the free acid. tandfonline.com
Modifications at the A-ring and C-20 Position: While less central to the core structure of this compound, modifications to the A-ring and the C-20 double bond have also been investigated in the broader context of betulinic acid analogs. cjnmcpu.comrsc.org For instance, introducing an indole (B1671886) framework at the C-2 position has been shown to increase cytotoxicity. mdpi.com Modifications at the C-20 position, however, have generally not resulted in enhanced cytotoxicity. sci-hub.box
Modification Site | Strategy | Impact on Activity/Properties | Reference |
---|---|---|---|
C-28 Carboxylic Acid | Amide formation with amino acid derivatives | Essential for the anti-HIV entry activity of this compound analogs. nih.gov Can enhance water solubility and cytotoxicity. sci-hub.box | nih.govsci-hub.box |
C-3 Hydroxyl | Oxidation, acetylation, glycosylation | Can alter cytotoxic potency and selectivity. nih.gov Glycosylation can improve hydrosolubility and pharmacological activity. orientjchem.org | nih.govorientjchem.org |
A-ring (e.g., C-2) | Introduction of heterocyclic frameworks (e.g., indole) | Can significantly increase cytotoxic activity. mdpi.com | mdpi.com |
C-20 Double Bond | Reduction or other modifications | Generally leads to inactive derivatives against cancer cell lines. nih.gov | nih.gov |
The conjugation of betulinic acid and its derivatives with other molecules is a widely used strategy to enhance their biological activity, improve their pharmacological profile, or probe their mechanism of action. capes.gov.br
Amino Acid and Peptide Conjugates: Conjugation of amino acids at the C-28 position of betulinic acid has been shown to improve water solubility and cytotoxicity. sci-hub.box For example, the conversion of methyl ester of glycine conjugates to their corresponding free acid conjugates enhanced cytotoxicity towards melanoma cells. mdpi.com
Glycoside Conjugates: The attachment of sugar moieties at the C-3 or C-28 positions can significantly improve the water solubility of betulinic acid. orientjchem.org In some instances, this also leads to an enhancement of its pharmacological activities. orientjchem.org For example, a betulinic acid-glucose conjugate showed potent anti-influenza virus activity. sioc-journal.cn
Mitochondria-Targeting Conjugates: To enhance the delivery of betulinic acid derivatives to their site of action, they have been conjugated with mitochondria-targeting molecules like the lipophilic cation F16. mdpi.com This approach aims to increase the accumulation of the cytotoxic agent within the mitochondria of tumor cells. mdpi.com
Click Chemistry for Conjugation: The Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a "click reaction," is a versatile tool for creating novel triterpene conjugates. cjnmcpu.commdpi.com This method has been used to synthesize conjugates of pentacyclic triterpenes with sialylglycopeptides and Neu5Ac2en derivatives. mdpi.comnih.gov
Oxidative modifications of the betulinic acid scaffold can lead to derivatives with enhanced biological activity.
Oxidation at C-3: The oxidation of the C-3 hydroxyl group to a ketone yields betulonic acid. scholarsresearchlibrary.com While this derivative is highly cytotoxic, it may lose its specificity against certain cancer cell lines. scholarsresearchlibrary.com
Multi-step Oxidation of Betulin (B1666924): Betulinic acid itself is often synthesized from the more abundant betulin through a series of oxidation steps. mdpi.com One method involves the oxidation of betulin to betulonic acid, followed by a reduction step. mdpi.com Another improved method involves a multi-step process including acylation, selective deacetylation, and two subsequent oxidation steps to convert betulin to betulinic acid-3-acetate, which is then deprotected. mdpi.com These oxidative transformations are crucial for generating the pharmacologically active betulinic acid scaffold. nih.gov Betulinic acid has also been shown to possess antioxidant properties, capable of reducing oxidative stress in certain biological systems. sci-hub.se
Preparation of Novel Triterpene Conjugates
Chemical Biology Tools for Target Identification and Validation
Understanding the molecular targets of this compound and its analogs is crucial for elucidating their mechanism of action and for the development of more potent and selective drugs. nih.gov Chemical biology provides powerful tools for this purpose. scienceopen.com
The attachment of reporter tags, such as fluorescent dyes or biotin, to a bioactive molecule allows for its visualization within cells and the identification of its binding partners. capes.gov.brscienceopen.com
Fluorescent Conjugates: Fluorescently labeled derivatives of triterpenoids, such as 23-hydroxybetulinic acid conjugated with coumarin (B35378) dyes, have been used to study their subcellular localization. researchgate.netnih.gov These studies can reveal the primary site of action of the compound, for example, by showing its accumulation in the mitochondria. nih.gov This information provides clues about the compound's mechanism of action, such as the involvement of the mitochondrial pathway in apoptosis. nih.gov In living cells, fluorescent conjugates allow for the quantification of uptake and distribution. capes.gov.br
Biotinylated Conjugates: Biotinylated derivatives of betulinic acid are valuable tools for target identification through affinity-based pull-down approaches. capes.gov.brresearchgate.netnih.gov In this method, the biotinylated compound is incubated with cell lysates, and the compound-protein complexes are captured using streptavidin-coated beads. nih.gov The bound proteins can then be identified by mass spectrometry. nih.gov A solid-phase synthetic technique has been developed for the efficient conjugation of triterpenes, including betulinic acid, to biotin. researchgate.net It is important that the biotinylated derivatives retain the cytotoxicity of the parent compound to ensure that the identified targets are relevant. researchgate.net This approach, often combined with quantitative proteomics techniques like SILAC (stable isotope labeling by amino acids in cell culture), is a promising method for elucidating the molecular targets of antitumor triterpenes. researchgate.netacs.org
Future Directions and Therapeutic Implications
Addressing Pharmacodynamic Challenges for Enhanced Development
The clinical development of RPR103611 was ultimately halted due to unfavorable pharmacodynamic properties. thieme-connect.comthieme-connect.comresearchgate.net This underscores a critical aspect of drug development: in vitro potency does not always translate to in vivo efficacy. The specific pharmacodynamic hurdles faced by this compound are not extensively detailed in the public domain but likely encompass issues related to its absorption, distribution, metabolism, and excretion (ADME) profile, which could lead to suboptimal exposure of the virus to the drug in the body.
To enhance the development of future analogs, a primary focus must be on improving these pharmacodynamic characteristics. Strategies could include:
Structural Modifications: Altering the chemical structure of the triterpenoid (B12794562) backbone to enhance solubility, metabolic stability, and oral bioavailability. mdpi.com This might involve the addition or modification of functional groups that can favorably influence the compound's interaction with metabolic enzymes and transporters.
Prodrug Approaches: Designing prodrugs that are converted into the active compound in the body. This can improve absorption and distribution, and potentially reduce premature metabolism. nih.gov
Formulation Technologies: Utilizing advanced formulation strategies, such as nanoparticles or lipid-based delivery systems, to improve the solubility and absorption of poorly soluble compounds like many triterpenoid derivatives.
Strategies for Overcoming Drug Resistance in HIV-1
A significant challenge in the development of any antiviral is the emergence of drug resistance. oup.comxiahepublishing.com Studies on this compound have identified specific mutations in the HIV-1 envelope glycoprotein (B1211001) gp41 that confer resistance. nih.govnih.gov
Key findings regarding resistance to this compound include:
Mutations in gp41: Resistance is primarily associated with mutations within the ectodomain of gp41. nih.govnih.gov Specifically, the I84S substitution (isoleucine to serine at position 84) has been shown to be sufficient for conferring resistance in the LAI strain of HIV-1. nih.gov Another critical residue is at position 91, where a leucine (B10760876) in the sensitive LAI strain is a histidine in the resistant NDK strain. asm.org
Role of gp120-gp41 Complex Stability: The stability of the gp120-gp41 complex also plays a role in resistance. R5-tropic strains, which generally have a more stable gp120-gp41 complex, are often resistant to this compound. asm.org Treatments that destabilize this complex, such as the use of soluble CD4 or mildly acidic conditions, can increase the sensitivity of resistant strains to the compound. asm.org
Strategies to overcome this resistance could involve:
Targeting Conserved Regions: Designing new inhibitors that target more highly conserved regions of gp41, reducing the likelihood of resistance-conferring mutations.
Combination Therapy: Utilizing this compound analogs in combination with other antiretroviral drugs that have different mechanisms of action. This is a cornerstone of current HIV therapy and can suppress the emergence of resistant viral variants.
Multi-Target Inhibitors: Developing single molecules that can inhibit multiple steps in the viral life cycle, a concept explored with some lupane-type triterpenoids.
Development of Next-Generation Triterpenoid Entry Inhibitors
The pioneering work on this compound and its stereoisomer IC9564 has spurred the development of new generations of triterpenoid-based HIV entry inhibitors. researchgate.netmedscape.com The focus of this research is to build upon the foundational knowledge of their mechanism of action while addressing the limitations of the initial compounds.
Key areas of development include:
Structural Diversity: Synthesizing and evaluating a wide range of triterpenoid derivatives with modifications at various positions of the core structure, including the C-3, C-28, and isopropenyl groups. nih.govrsc.org This has led to the discovery of compounds with improved potency and broader activity against different HIV-1 subtypes.
Hybrid Molecules: Creating hybrid molecules that combine the triterpenoid scaffold with other pharmacophores, such as peptides that mimic regions of gp41. mdpi.compreprints.org This approach aims to enhance binding affinity and inhibitory activity.
Shifting Targets: While this compound primarily targets viral entry, other betulinic acid derivatives, such as Bevirimat (PA-457), have been developed as maturation inhibitors, targeting a different stage of the HIV life cycle. asm.org This demonstrates the versatility of the triterpenoid scaffold.
Interactive Table: Notable Triterpenoid HIV Inhibitors and their Characteristics
Compound | Primary Target | Key Feature | Reference |
This compound | HIV-1 Entry (gp41) | Triterpene derivative that inhibits membrane fusion. asm.orgasm.org | asm.orgasm.org |
IC9564 | HIV-1 Entry (gp120 implicated) | Stereoisomer of this compound with potent anti-HIV activity. thieme-connect.comthieme-connect.com | thieme-connect.comthieme-connect.com |
Bevirimat (PA-457) | HIV-1 Maturation | A betulinic acid derivative that interferes with Gag protein processing. asm.org | asm.org |
A43-D | HIV-1 Entry | A simplified analog of this compound with similar anti-HIV activity. nih.gov | nih.gov |
Application of Machine Learning in Optimizing this compound Analogs for Drug Discovery
The advent of machine learning (ML) and artificial intelligence offers powerful new tools for accelerating drug discovery and optimizing the design of novel therapeutic agents. arxiv.orgiteso.mx In the context of this compound analogs, ML can be applied in several ways:
Predictive Modeling: ML algorithms can be trained on existing structure-activity relationship (SAR) data from various triterpenoid derivatives to build predictive models. arxiv.org These models can then be used to predict the antiviral activity and pharmacodynamic properties of new, virtual analogs before they are synthesized, saving time and resources.
De Novo Design: Generative ML models can be used to design entirely new molecular structures that are optimized for binding to the target site on gp41 and possess favorable drug-like properties. arxiv.org
Optimization of Synthesis: ML can also be used to optimize the chemical synthesis routes for promising analogs, improving efficiency and yield.
By integrating these computational approaches with traditional medicinal chemistry, the development of next-generation triterpenoid inhibitors inspired by this compound can be significantly streamlined, increasing the probability of identifying candidates with improved therapeutic potential.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Enterobactin |
TAK-653 |
|
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.